N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
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Overview
Description
N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide is a compound that features a benzamide core substituted with a 4-bromophenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Phenyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The bromophenyl group can enhance the compound’s binding affinity to its target, while the benzamide core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
- N-(4-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
- N-(4-methylphenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
Uniqueness
N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s stability and binding affinity compared to its chlorinated, fluorinated, or methylated analogs.
Properties
Molecular Formula |
C17H12BrN3O2 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C17H12BrN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23) |
InChI Key |
SGSWNHDYFSDXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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